1-(5-(4-Methoxybenzyl)-1,3,4-oxadiazol-2-yl)-3-(3-(trifluoromethyl)phenyl)urea
Description
Properties
IUPAC Name |
1-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]-3-[3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O3/c1-27-14-7-5-11(6-8-14)9-15-24-25-17(28-15)23-16(26)22-13-4-2-3-12(10-13)18(19,20)21/h2-8,10H,9H2,1H3,(H2,22,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDZRMAKTLYVMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(4-Methoxybenzyl)-1,3,4-oxadiazol-2-yl)-3-(3-(trifluoromethyl)phenyl)urea typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via nucleophilic substitution reactions.
Formation of the Urea Derivative: The final step involves the reaction of the oxadiazole derivative with an isocyanate or a similar reagent to form the urea derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(5-(4-Methoxybenzyl)-1,3,4-oxadiazol-2-yl)-3-(3-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of various oxadiazole derivatives, including the compound . Oxadiazoles have been shown to exhibit significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to inhibit specific enzymes or pathways involved in cancer cell proliferation. For instance, studies indicate that oxadiazole derivatives can interact with targets such as matrix metalloproteinases (MMPs) and tumor necrosis factor-alpha (TNF-α), leading to reduced tumor growth and metastasis .
- Case Study : A study involving a series of oxadiazole derivatives demonstrated that modifications at the phenyl rings significantly enhanced their cytotoxicity against breast cancer cell lines. The presence of trifluoromethyl and methoxy groups was noted to improve the compounds' interaction with biological targets, thereby increasing their efficacy .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities against both Gram-positive and Gram-negative bacteria.
- Research Findings : In vitro studies have shown that certain oxadiazole derivatives exhibit potent antibacterial properties. For example, derivatives with specific substitutions on the oxadiazole ring demonstrated enhanced activity against Staphylococcus aureus and Escherichia coli .
- Mechanism : The antimicrobial mechanism is believed to involve disruption of bacterial cell membranes or inhibition of bacterial enzyme systems, which are crucial for their survival and replication .
Anti-inflammatory and Analgesic Activity
In addition to anticancer and antimicrobial applications, oxadiazoles are being researched for their anti-inflammatory and analgesic properties.
- Preclinical Studies : Some derivatives have shown promise in reducing inflammation in animal models. The anti-inflammatory effects may be linked to the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of oxadiazole derivatives.
| Substituent | Effect on Activity |
|---|---|
| Trifluoromethyl group | Enhances lipophilicity and bioavailability |
| Methoxy group | Improves solubility and interaction with biological targets |
| Benzyl moiety | Contributes to overall stability and binding affinity |
The incorporation of specific substituents can significantly alter the biological activity of oxadiazole compounds, making SAR studies essential for drug development .
Mechanism of Action
The mechanism of action of 1-(5-(4-Methoxybenzyl)-1,3,4-oxadiazol-2-yl)-3-(3-(trifluoromethyl)phenyl)urea would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Structural Analogues with Urea-Oxadiazole Frameworks
Key Observations:
- Trifluoromethyl Phenyl Urea Motif : Compounds like 83 and SI24 share the 3-(trifluoromethyl)phenyl-urea moiety, which is associated with enhanced cellular uptake and target binding. Compound 83 demonstrated potent activity against MCF-7 breast cancer cells (IC₅₀ ~12 µM), suggesting the target compound may also exhibit anticancer properties .
- Oxadiazole vs. Isoxazole/Triazole Cores : The 1,3,4-oxadiazole core in the target compound contrasts with isoxazole (SI24) or triazole (Example 53, ) scaffolds. Oxadiazoles are often prioritized for metabolic stability, while isoxazoles may offer distinct pharmacokinetic profiles .
- Methoxy Substitution : The 4-methoxybenzyl group in the target compound is structurally analogous to the 4-methoxyphenyl group in 83 , which may contribute to π-π stacking interactions in enzyme binding pockets .
Functional Comparisons: Anticancer and Enzyme-Targeting Activity
Anticancer Activity:
- Compound 83 : Tested against MCF-7 cells, this pyrimidine-urea derivative showed moderate cytotoxicity, highlighting the role of the trifluoromethyl group in enhancing potency .
- Oxadiazole-Based PARP Inhibitors: Compounds like 5w and 5x () with 1,3,4-oxadiazole cores demonstrated PARP-1 inhibition and apoptosis induction in breast cancer cells.
Enzyme Inhibition:
- Wnt Signaling Inhibitors : Urea derivatives with trifluoromethylphenyl groups (e.g., FDN-4E in ) suppressed Wnt/β-catenin pathways, critical in colon cancer. The target compound’s trifluoromethyl group may similarly modulate signaling cascades .
- Antibacterial Activity : The oxadiazole-carboxamide analog in showed broad-spectrum antibacterial effects, suggesting the target compound’s oxadiazole core could be repurposed for antimicrobial applications .
Biological Activity
The compound 1-(5-(4-Methoxybenzyl)-1,3,4-oxadiazol-2-yl)-3-(3-(trifluoromethyl)phenyl)urea is a derivative of 1,3,4-oxadiazole, which has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, anticonvulsant effects, and other relevant pharmacological profiles.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Key characteristics include:
- Molecular Weight : 373.34 g/mol
- Functional Groups : Urea, oxadiazole, trifluoromethyl group.
Biological Activity Overview
-
Anticancer Activity
- Recent studies have highlighted the potential of 1,3,4-oxadiazole derivatives in targeting various cancer-related enzymes such as thymidylate synthase , histone deacetylase (HDAC) , and telomerase . The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines.
- A review indicated that derivatives of 1,3,4-oxadiazoles possess high bioactivity and specificity for binding to cancer targets, making them suitable candidates for drug development against tumors .
Cell Line IC50 (µM) Mechanism of Action MCF-7 10.38 Induces apoptosis via p53 activation U-937 12.50 Inhibits HDAC activity CEM-13 8.00 Targets thymidylate synthase -
Anticonvulsant Activity
- In a study evaluating the anticonvulsant properties of related compounds, certain derivatives demonstrated significant activity against seizures induced by maximal electroshock (MES) in rodent models. The most potent compounds showed no neurotoxic effects at therapeutic doses .
- The structure-activity relationship (SAR) analysis indicated that modifications in the oxadiazole moiety could enhance anticonvulsant efficacy while minimizing toxicity.
Compound Dose (mg/kg) Effectiveness 8d 100 Potent (no toxicity) 8e 100 Potent (no toxicity) - Additional Biological Activities
Case Studies and Research Findings
Several research articles provide insights into the biological activities of oxadiazole derivatives:
- A study published in Molecules highlighted the synthesis and biological evaluation of various oxadiazole derivatives, emphasizing their anticancer potential against breast and leukemia cancer cell lines .
- Another investigation focused on the synthesis of piperazine derivatives containing oxadiazole rings demonstrated significant anticonvulsant activity when tested against standard drugs like phenytoin .
Q & A
Basic Research Questions
Q. What is the standard synthetic route for preparing 1-(5-(4-Methoxybenzyl)-1,3,4-oxadiazol-2-yl)-3-(3-(trifluoromethyl)phenyl)urea, and what reaction conditions optimize yield?
- Methodological Answer : The compound is typically synthesized via a multi-step approach. First, the 1,3,4-oxadiazole core is prepared by cyclization of a thiosemicarbazide intermediate under acidic conditions. The urea moiety is introduced by reacting 3-(trifluoromethyl)phenyl isocyanate with the oxadiazole-bearing amine precursor. Key conditions include using inert solvents (e.g., dichloromethane or toluene), reflux temperatures, and a base like triethylamine to neutralize HCl byproducts . Yield optimization may involve varying stoichiometry, catalyst loading, or temperature gradients during cyclization.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Employ a combination of analytical techniques:
- HPLC-MS : To confirm molecular weight and detect impurities.
- NMR (¹H/¹³C) : To verify substituent positions (e.g., methoxybenzyl and trifluoromethyl groups).
- X-ray crystallography : For unambiguous confirmation of the urea linkage and oxadiazole geometry, as demonstrated in similar urea-oxadiazole structures .
- Elemental analysis : To validate empirical formula compliance.
Q. What preliminary biological assays are recommended to screen this compound for bioactivity?
- Methodological Answer : Initial screening should focus on target-agnostic assays:
- Kinase/Enzyme Panels : Test inhibition against MAO-B (due to structural similarity to oxadiazole-based inhibitors with IC₅₀ values <0.1 µM ).
- Cancer Cell Viability Assays : Use MCF-7 or similar cell lines, following protocols like the US-NCI procedure for dose-response curves (e.g., IC₅₀ determination via MTT assays) .
- Ion Channel Modulation : Electrophysiological assays (e.g., patch-clamp) to assess KCa channel activity, as seen in related urea derivatives .
Advanced Research Questions
Q. How do substituents on the oxadiazole and phenyl rings influence MAO-B inhibitory potency?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
- The 1,3,4-oxadiazole ring is critical for MAO-B binding; replacing it with thiadiazole reduces activity .
- Electron-withdrawing groups (e.g., -Cl on the phenyl ring) enhance potency, while electron-donating groups (e.g., -OCH₃) may reduce it. For example, a 4-methoxyphenyl substituent (as in this compound) yields IC₅₀ = 0.045 µM, slightly less potent than chloro-substituted analogs (IC₅₀ = 0.039 µM) .
- Docking studies (e.g., AutoDock Vina) can model interactions, such as halogen bonds between -CF₃ and Leu164/Pro102 in MAO-B .
Q. How can researchers resolve contradictions in bioactivity data across different assay platforms?
- Methodological Answer : Contradictions often arise from assay-specific conditions. Mitigation strategies include:
- Orthogonal Assays : Validate MAO-B inhibition via fluorometric (e.g., kynuramine oxidation) and radiometric methods.
- Selectivity Profiling : Test against MAO-A and unrelated enzymes to rule off-target effects.
- Physicochemical Stability Checks : Assess compound degradation in buffer solutions (e.g., pH 7.4, 37°C) using LC-MS .
- Positive Controls : Compare with reference inhibitors (e.g., selegiline for MAO-B) to normalize inter-assay variability .
Q. What computational strategies are effective for predicting binding modes and optimizing derivatives?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with MAO-B PDB: 2V5Z) to identify key residues (e.g., Tyr435, Gln206) involved in binding .
- Free Energy Perturbation (FEP) : Quantify the impact of substituent changes (e.g., -CF₃ vs. -Cl) on binding affinity.
- ADMET Prediction : Use tools like SwissADME to prioritize derivatives with favorable pharmacokinetics (e.g., BBB permeability for CNS targets) .
Q. How can researchers validate the compound's mechanism of action in cancer models beyond cell viability assays?
- Methodological Answer :
- Apoptosis Markers : Measure caspase-3/7 activation via luminescent assays.
- Cell Cycle Analysis : Use flow cytometry with propidium iodide staining to identify arrest phases.
- Western Blotting : Assess downstream targets (e.g., p53, Bcl-2) in treated vs. untreated cells.
- Xenograft Models : Evaluate in vivo efficacy in immunodeficient mice, monitoring tumor volume and survival .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
